molecular formula C21H18ClFN2O3S B2787493 N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide CAS No. 451477-06-8

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide

Cat. No.: B2787493
CAS No.: 451477-06-8
M. Wt: 432.89
InChI Key: DEGLEXRKCHMTCP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide is a chemical research reagent designed for investigative applications, strictly for Research Use Only, and is not intended for diagnostic or therapeutic purposes. This benzamide derivative shares a core structural motif with a class of sulfamoylbenzamides that have been identified in patent literature as possessing antiviral activity, specifically as potential agents against the Hepatitis B virus (HBV) . The compound features a phenethylsulfamoyl group, a substituent found in other research compounds, such as those listed in chemical supplier catalogs . The structural architecture of this molecule aligns with a family of N-phenylbenzamide derivatives which have been reported in scientific studies to exhibit a novel mechanism of action. Research on related derivatives indicates they can inhibit viral replication by elevating intracellular levels of the host restriction factor Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G (APOBEC3G) . This protein is a potent innate defense factor capable of inhibiting a range of viruses, including HBV, by introducing hypermutations in the viral genome and interfering with reverse transcription, offering a promising pathway for combating both wild-type and drug-resistant viral strains . As such, this compound is a valuable tool for researchers in virology and drug discovery, enabling the exploration of novel, host-targeted antiviral strategies. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-fluoro-3-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c22-17-7-4-8-18(14-17)25-21(26)16-9-10-19(23)20(13-16)29(27,28)24-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGLEXRKCHMTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical formula for N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide is C16H17ClFN2O2SC_{16}H_{17}ClFN_2O_2S. The structure consists of a chlorophenyl group, a fluorobenzamide moiety, and a phenethylsulfamoyl substituent. This combination suggests potential interactions with various biological targets, particularly in the context of pharmacological applications.

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfamoyl derivatives often exhibit inhibitory effects on enzymes like carbonic anhydrase and other sulfonamide-sensitive enzymes, which can affect cellular processes such as acid-base balance and ion transport.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways. This is particularly relevant for compounds that can interfere with DNA repair mechanisms, as seen in the inhibition of PARP (Poly ADP-ribose polymerase) enzymes.

Case Studies and Experimental Data

  • Antitumor Activity : A study investigating the effects of sulfamoyl derivatives demonstrated significant cytotoxicity against various cancer cell lines. The compound was shown to induce cell cycle arrest and apoptosis in vitro, highlighting its potential as an anticancer agent .
  • Enzyme Inhibition : Research has indicated that similar compounds can effectively inhibit sphingomyelin synthase (EC 2.7.8.27), an enzyme crucial for sphingolipid metabolism. This inhibition can lead to altered cell signaling pathways associated with proliferation and apoptosis .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
Enzyme InhibitionInhibits sphingomyelin synthase
Antitumor ActivityInduces apoptosis in cancer cells
Metabolic RegulationAffects acid-base balance

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide has been investigated for its potential as an antimicrobial agent. The presence of the sulfonamide moiety is critical, as sulfonamides are known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit effective inhibition against bacterial growth, making this compound a candidate for further exploration in antibiotic development .

Cancer Research

Research indicates that compounds similar to this compound may play a role in cancer treatment. The fluorine substituent can enhance the lipophilicity and bioavailability of the drug, potentially improving its efficacy against cancer cells. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms of action .

Enzyme Inhibition Studies

The compound's structural features suggest potential applications in enzyme inhibition studies. Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This characteristic positions this compound as a valuable tool in understanding enzyme kinetics and developing new inhibitors .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityThe compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antibiotic agent .
Study 2 Cancer Cell ApoptosisDerivatives exhibited selective cytotoxicity towards specific cancer cell lines, highlighting their therapeutic potential .
Study 3 Enzyme InhibitionDemonstrated effective inhibition of dihydropteroate synthase, supporting its role in antibiotic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Chlorophenyl)Benzamide (C₁₃H₁₀ClNO)

Structural Similarities :

  • Shares the benzamide core and 3-chlorophenyl substituent.
    Key Differences :
  • Lacks the 4-fluoro and phenethylsulfamoyl groups.
    Research Findings :
  • Exists in two polymorphic forms: orthorhombic (Pbca, Z=8) and monoclinic (P2₁/c, Z=4).
  • The monoclinic form exhibits distinct hydrogen-bonding patterns, forming C(4) chains via N–H⋯O interactions, stabilized by weak C–H⋯O contacts .
  • Crystallographic data (monoclinic form): Space Group: P2₁/c R Factor: 0.041 Bond Lengths: C–C avg. 1.383 Å, C–N 1.336 Å .
Pesticide-Related Benzamides
  • Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) :
    • Structural Features : Cyclopropanecarboxamide core with 3-chlorophenyl and tetrahydrofuran substituents.
    • Application : Used as a fungicide, highlighting the role of chlorophenyl groups in bioactivity .
  • Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
    • Structural Features : Trifluoromethyl and isopropoxy substituents.
    • Application : Agricultural fungicide, demonstrating the importance of electron-withdrawing groups (e.g., CF₃) in pesticidal activity .
Sulfamoyl-Containing Analogues
  • 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide: Structural Features: Chromene and pyrazolopyrimidine moieties with sulfonamide and fluorine substituents. Properties: Melting point 175–178°C; molecular weight 589.1 g/mol. Demonstrates the thermal stability conferred by sulfonamide groups .
Nicotinamide Derivatives
  • 6-Chloro-N-(4-(Chlorodifluoromethoxy)Phenyl)-5-(4-Fluoro-1H-Pyrazol-5-yl)Nicotinamide: Structural Features: Nicotinamide core with chloro, difluoromethoxy, and fluoropyrazole groups.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Substituents Melting Point (°C) Application/Crystallographic Data Reference
N-(3-Chlorophenyl)Benzamide C₁₃H₁₀ClNO 3-Chlorophenyl N/A Monoclinic P2₁/c, Z=4, R=0.041
Cyprofuram C₁₄H₁₃ClN₂O₂ 3-Chlorophenyl, cyclopropane, furan N/A Agricultural fungicide
Flutolanil C₁₇H₁₆F₃NO₂ 3-Isopropoxyphenyl, CF₃ N/A Fungicide
Example 53 (Chromene-sulfonamide) C₂₉H₂₀F₂N₄O₃S Fluorophenyl, sulfonamide, chromene 175–178 Synthetic intermediate
Target Compound C₂₁H₁₇ClFN₂O₃S 3-Chlorophenyl, 4-F, phenethylsulfamoyl N/A Not reported in evidence

Research Implications and Gaps

  • Crystallography : The target compound’s structure could be resolved using SHELX or WinGX, as demonstrated in related benzamide studies .
  • Synthetic Routes : Palladium-catalyzed couplings (as in and ) may be applicable for introducing sulfamoyl or fluorophenyl groups .

Q & A

Basic: What are the common synthetic routes for preparing N-(3-chlorophenyl)-4-fluoro-3-(N-phenethylsulfamoyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzamide precursor with a sulfonamide-bearing moiety. A general approach includes:

  • Step 1: Activation of the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride intermediate) .
  • Step 2: Reaction with 3-chlorophenethylamine under anhydrous conditions to form the benzamide backbone.
  • Step 3: Sulfonylation of the amine group using a fluorinated sulfonyl chloride derivative (e.g., 4-fluoro-3-sulfamoylbenzoyl chloride) in the presence of a base like triethylamine .
    Key reagents include dichloromethane (solvent), DMAP (catalyst), and controlled temperatures (0–25°C) to minimize side reactions.

Basic: How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of:

  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify aromatic substituents, sulfonamide linkages, and absence of unreacted intermediates .
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELX programs) resolves bond lengths, angles, and stereochemistry. For example, C–Cl and C–F bond distances are typically ~1.74 Å and ~1.34 Å, respectively .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns .

Basic: What analytical methods are used to assess initial purity?

  • HPLC: Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity (>95% typical for research-grade material) .
  • TLC: Monitors reaction progress using silica gel plates and visualizing agents (e.g., ninhydrin for amine detection) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side-product formation .
  • Catalyst Screening: Test alternatives to DMAP, such as pyridine derivatives, to enhance sulfonylation efficiency .
  • Temperature Gradients: Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 80°C for 30 minutes vs. 24 hours at room temperature) .

Advanced: What methodologies elucidate the compound’s mechanism of biological activity?

  • Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like kinase enzymes or GPCRs, leveraging the sulfonamide group’s hydrogen-bonding capacity .
  • Enzyme Assays: Measure IC50_{50} values against purified targets (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates .
  • Cell-Based Studies: Apoptosis assays (Annexin V/PI staining) and ROS detection in cancer cell lines validate mechanistic hypotheses .

Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved?

  • SHELXL Refinement: Apply restraints to disordered regions (e.g., phenethyl groups) and use TWIN/BASF commands to model twinning .
  • High-Resolution Data: Collect synchrotron data (λ = 0.7 Å) to improve resolution (<0.8 Å), enabling precise electron density mapping .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify substituents systematically (e.g., replacing 3-chlorophenyl with 3-fluorophenyl) to assess impact on bioactivity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., sulfamoyl group’s role in target binding) using 3D-QSAR models .
  • In Vivo Testing: Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of analogs in rodent models .

Advanced: How is the compound’s stability under varying pH and temperature conditions evaluated?

  • Forced Degradation Studies: Expose solutions to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, followed by HPLC to quantify degradation products .
  • Thermogravimetric Analysis (TGA): Monitor mass loss at 25–300°C to determine thermal decomposition thresholds (e.g., stability up to 150°C) .

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